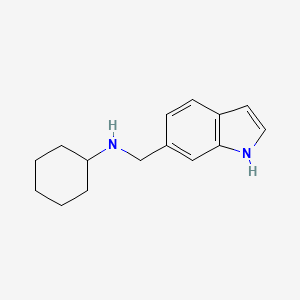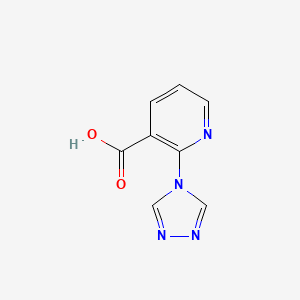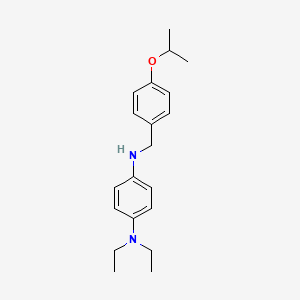
3-Chloro-4-methyl-N-propylaniline
Descripción general
Descripción
3-Chloro-4-methyl-N-propylaniline is a chemical compound with the molecular formula C10H14ClN . It is used in proteomics research . It is a brown solid with a mild odor .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 183.68 .Aplicaciones Científicas De Investigación
1. Synthetic Chemistry and Chemical Reactions
The reduction of similar chloro-N-phenylpropanamides with lithium aluminium hydride can yield amines, including N-propylaniline, indicating the potential use of related compounds in synthetic chemistry (Vilhelmsen, Ostergaard, Nielsen, & Hammerum, 2008).
2. Electropolymerization
Electropolymerization studies involving 2-propylaniline have led to the creation of poly(2-propylaniline) films soluble in weakly polar organic solvents and exhibiting electroactivity, hinting at its potential in polymer science and materials engineering (Bidan, Geniés, & Penneau, 1989).
3. Photolysis and Chemical Characterization
Studies on photolysis of similar compounds like 4-chloroaniline have provided insights into the generation and reactivity of certain cations, contributing to our understanding of chemical reaction mechanisms, which could be relevant for compounds like 3-Chloro-4-methyl-N-propylaniline (Guizzardi et al., 2001).
4. Environmental Chemistry and Remediation
Research into the dehalogenation of chloroanilines in methanogenic aquifers shows the potential for bioremediation of environments contaminated with chloroaniline-based compounds, which could include derivatives like this compound (Kuhn & Suflita, 1989).
5. Liquid-Liquid Extraction Applications
A study exploring the use of 4-Methyl-N-n-octylaniline for the liquid-liquid extraction of toxic metals like lead(II) suggests possible applications of related compounds in the field of analytical and environmental chemistry (Gavali, Shivankar, & More, 2021).
Safety and Hazards
3-Chloro-4-methyl-N-propylaniline is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction . It is also poisonous by ingestion, intravenous, and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of Cl and NOx .
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSLNVLFPWDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)



![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)

![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)


![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)